BIX 02565 is a potent and selective inhibitor of the ribosomal S6 kinase family, particularly targeting ribosomal S6 kinase 1. This compound has garnered attention in the field of molecular biology and pharmacology due to its role in inhibiting key signaling pathways that are involved in cell growth, proliferation, and survival. BIX 02565 is primarily utilized in research settings to explore the functions of ribosomal S6 kinases and their implications in various diseases, including cancer.
BIX 02565 was developed as part of a broader investigation into small molecule inhibitors targeting specific kinases. It is commercially available from various suppliers, including MedChemExpress and ApexBio, which provide detailed specifications regarding its chemical properties and applications in research .
BIX 02565 is classified as a small molecule inhibitor. It falls under the category of kinase inhibitors, specifically targeting the ribosomal S6 kinase isoforms. The compound has been identified for its ability to selectively inhibit ribosomal S6 kinase 1 with an IC50 value of approximately 160 nM, indicating its potency in blocking kinase activity .
The synthesis of BIX 02565 involves several key steps that include the preparation of intermediates followed by coupling reactions to form the final product. The process begins with the treatment of a Boc-protected carbamate with thionyl chloride, which generates a cyclic intermediate. Subsequent reactions involve the formation of specific linkages that yield BIX 02565 .
The synthetic route typically includes:
BIX 02565 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The exact structural formula includes a series of aromatic rings and nitrogen-containing moieties that enhance its interaction with ribosomal S6 kinases.
BIX 02565 primarily acts through competitive inhibition of ribosomal S6 kinase activity. It binds to the ATP-binding site of the kinase, preventing substrate phosphorylation and subsequent signal transduction.
The mechanism by which BIX 02565 exerts its effects involves the inhibition of ribosomal S6 kinases, which are critical mediators in signaling pathways that regulate cell growth and survival. By blocking these kinases, BIX 02565 disrupts downstream signaling cascades, leading to reduced cell proliferation and potential apoptosis in cancer cells.
BIX 02565 has significant scientific applications primarily in research focused on cancer biology and cellular signaling pathways. Its uses include:
BIX 02565 (CAS 1311367-27-7) is a synthetically derived indole carboxamide compound with the molecular formula C₂₆H₃₀N₆O₂ and a molecular weight of 458.56 g/mol. Its systematic IUPAC name is (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide, reflecting its complex polycyclic architecture [7]. The molecule features a central diazepinoindole scaffold fused to a benzimidazole moiety through a carboxamide linkage, with a 3-(dimethylamino)propyl side chain extending from the benzimidazole nitrogen [4] [8].
A critical structural element is the single chiral center at the 5-position of the tetrahydrodiazepine ring, which adopts the (R)-configuration. This stereochemistry is essential for optimal target engagement, as confirmed through enantiomer-specific activity profiling [7] [8]. The molecular design strategically incorporates hydrogen bond donor/acceptor pairs that facilitate interactions with the ribosomal S6 kinase 2 (RSK2) ATP-binding pocket. Computational analyses reveal a topological polar surface area of 84.19 Ų and moderate lipophilicity (XLogP = 3.1-4.64), properties that influence membrane permeability and biodistribution [4] [6] [8].
Table 1: Key Structural Features of BIX 02565
Property | Value/Description |
---|---|
Molecular Formula | C₂₆H₃₀N₆O₂ |
Molecular Weight | 458.56 g/mol |
CAS Number | 1311367-27-7 |
Chiral Centers | One (5R configuration) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 84.19 Ų |
XLogP | 3.1-4.64 |
Canonical SMILES | CN(CCCn1c(NC(=O)c2ccc3c(c2)n2C@HCCNC(=O)c2c3)nc2c1cccc2C |
The molecular framework was optimized to enhance kinase selectivity while mitigating off-target interactions. Despite these efforts, structural analyses revealed potential for interaction with adrenergic receptors (α₁A, α₁B, α₁D, α₂A, β₂) and imidazoline I₂ receptors, with IC₅₀ values ranging from 52 nM to 1.82 μM, necessitating careful interpretation of in vivo cardiovascular effects [5] [7].
The synthetic route to BIX 02565 was developed by Boehringer Ingelheim as part of a focused program to optimize indole-based RSK inhibitors [5] [8]. The convergent synthesis involves three key fragments: the enantiomerically pure (R)-5-methyl-1,3,4,5-tetrahydro-2H-[1,4]diazepino[1,2-a]indol-1-one core, the 2-aminobenzimidazole moiety, and the N,N-dimethylaminopropyl side chain [7].
Initial synthetic approaches faced challenges in achieving stereochemical purity at the diazepine ring junction. This was resolved through asymmetric hydrogenation using a chiral ruthenium-BINAP catalyst system, which established the critical (R)-configuration with >98% enantiomeric excess [7] [8]. Another optimization focus was the final amide coupling between the diazepinoindole-8-carboxylic acid and the 2-amino-1-(3-dimethylaminopropyl)benzimidazole fragment. Screening of coupling reagents revealed that PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dimethylacetamide at 0-5°C provided the highest yield (82%) while minimizing racemization [5].
Purification was achieved through reverse-phase HPLC under acidic conditions (0.1% trifluoroacetic acid in acetonitrile/water), yielding the final compound as a white to light yellow solid with >98% chemical purity [1] [7]. Process optimization significantly improved the overall yield from 12% in initial medicinal chemistry routes to 37% in the current Good Manufacturing Practice (GMP)-compatible process, enabling gram-scale production for preclinical studies [5].
Table 2: Key Synthesis and Optimization Milestones
Synthetic Challenge | Optimization Strategy | Outcome |
---|---|---|
Stereochemical control | Asymmetric hydrogenation with Ru-BINAP catalyst | >98% enantiomeric excess |
Amide bond formation | Low-temperature coupling with PyBOP reagent | 82% yield, minimal racemization |
Purification | Reverse-phase HPLC (0.1% TFA/ACN/water) | >98% chemical purity |
Scalability | Multi-step process optimization | 37% overall yield from commercial starting materials |
BIX 02565 exhibits limited aqueous solubility (intrinsic solubility <0.01 mg/mL in pH 7.4 buffer) but demonstrates excellent solubility in organic solvents including dimethyl sulfoxide (DMSO; 20.75 mg/mL, 45.25 mM), ethanol (3.17 mg/mL with warming and sonication), and dimethylacetamide [1] [5] [7]. The compound follows Lipinski's rule of five (molecular weight 458.56, XLogP 4.64, hydrogen bond donors 2, hydrogen bond acceptors 6) with zero violations, suggesting favorable absorption potential despite its relatively high molecular weight [4] [8].
Stability studies reveal that BIX 02565 is hygroscopic and sensitive to acid-catalyzed hydrolysis, particularly at the diazepine amide bond [7]. Solid-state stability assessments show the compound remains stable for >2 years when stored at -20°C in airtight containers under desiccated conditions [1] [7]. In solution, the compound demonstrates different stability profiles depending on the solvent: DMSO solutions maintain integrity for at least one year at -20°C, while aqueous solutions (even with cosolvents) show degradation within 24 hours at room temperature [1].
Thermal analysis via differential scanning calorimetry reveals a melting point of 218-220°C with no polymorphic transitions below this temperature [7]. Photostability testing indicates moderate sensitivity to UV light, necessitating protection from light during storage and handling. Accelerated stability studies (40°C/75% relative humidity) demonstrate <0.5% degradation after one month for properly stored solid material [7].
Table 3: Physicochemical and Stability Profile
Parameter | Conditions/Value | Significance |
---|---|---|
Aqueous Solubility | <0.01 mg/mL (pH 7.4) | Limited bioavailability potential |
Solubility in DMSO | 20.75 mg/mL (45.25 mM) | Suitable for in vitro stock solutions |
Melting Point | 218-220°C | High purity indicator |
Solid-State Stability | >2 years at -20°C (desiccated) | Long-term storage feasibility |
Solution Stability (DMSO) | 1 year at -20°C | Stock solution viability |
Photostability | Degrades under direct UV exposure | Requires amber vials/protected light |
Lipinski Rule Compliance | Zero violations | Favorable absorption potential |
The compound's ionization profile was characterized by capillary electrophoresis, revealing two pKₐ values: 4.1 (tertiary amine in the dimethylaminopropyl group) and 9.8 (benzimidazole nitrogen), explaining its pH-dependent solubility behavior [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1